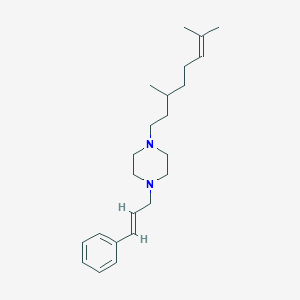
3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C20H14ClN3O2S, and is a yellow powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential as a potent anti-cancer agent. However, this compound has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for research on 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders. Another direction is to explore its use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has potential applications in various fields, particularly in cancer therapy. While further research is needed to fully understand its mechanism of action and potential side effects, this compound holds great promise for the future of medicine and scientific research.
Méthodes De Synthèse
The synthesis of 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methoxy-2-aminobenzimidazole in the presence of a catalyst such as potassium carbonate. The resulting product is then treated with acrylonitrile to yield the final compound.
Applications De Recherche Scientifique
3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields. One of the most significant areas of research is in the field of medicinal chemistry, where this compound has shown promise as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(Z)-3-(5-chlorothiophen-2-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c1-20-10-2-4-12-13(7-10)19-15(18-12)9(8-17)6-11-3-5-14(16)21-11/h2-7H,1H3,(H,18,19)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGKVYPINJAGQ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5367990.png)
![1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![N,N-dimethyl-7-(3-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368020.png)
hydrazone](/img/structure/B5368033.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)
![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![N-[2-(2-furylmethyl)cyclohexyl]-1-naphthamide](/img/structure/B5368096.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)